5-Methylhex-5-ene-2,4-dione CAS 20583-46-4 properties
5-Methylhex-5-ene-2,4-dione CAS 20583-46-4 properties
An In-depth Technical Guide to 5-Methylhex-5-ene-2,4-dione (CAS 20583-46-4)
Introduction
5-Methylhex-5-ene-2,4-dione, registered under CAS number 20583-46-4, is a fascinating bifunctional organic molecule that merges the reactivity of a β-dicarbonyl system with that of an α,β-unsaturated ketone.[1][2] Also known by its synonym, methacryloylacetone, its structure presents significant opportunities for researchers in polymer science, coordination chemistry, and synthetic organic chemistry.[1][2][3] This guide provides a comprehensive overview of its known properties, expected reactivity, and potential applications, synthesized from available data for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The unique structure of 5-methylhex-5-ene-2,4-dione dictates its chemical behavior. It consists of a hexan-2,4-dione backbone with a methyl group and a terminal double bond at the 5-position.
Caption: Chemical structure of 5-Methylhex-5-ene-2,4-dione.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-methylhex-5-ene-2,4-dione | [2] |
| CAS Number | 20583-46-4 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2][3] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Exact Mass | 126.068079557 Da | [1][2] |
| Canonical SMILES | CC(=C)C(=O)CC(=O)C | [1][2] |
| InChI | InChI=1S/C7H10O2/c1-5(2)7(9)4-6(3)8/h1,4H2,2-3H3 | [2] |
| InChIKey | RKAZWPVRTYSEED-UHFFFAOYSA-N | [2] |
| Synonyms | METHACRYLOYLACETONE, 5-Methyl-hexen-2,4-dione |[1][2][3] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 0.8 | [1][2] |
| Topological Polar Surface Area (PSA) | 34.14 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Complexity | 156 | [1][2] |
| Heavy Atom Count | 9 |[1][2] |
Synthesis and Reactivity
The reactivity of this compound is dominated by its two key functional regions: the β-dicarbonyl moiety and the methacroyl group.
Tautomerism
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is crucial as the enol form is often the reactive species in base-catalyzed reactions and is essential for its function as a chelating ligand.
Caption: Keto-Enol tautomeric equilibrium.
Expected Reactivity
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Polymerization: The terminal vinyl group makes 5-methylhex-5-ene-2,4-dione a functional monomer. Its ability to undergo free-radical or other forms of polymerization is supported by the existence of a registered homopolymer (CAS 25120-51-8).[2] The resulting polymer would feature pendant β-dicarbonyl groups, which are ideal sites for post-polymerization modification or for creating metal-chelating materials.
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Coordination Chemistry: The enolate form of the dione acts as a classic bidentate ligand, similar to acetylacetonate (acac). It can chelate with a wide variety of metal ions to form stable coordination complexes. These complexes have potential applications in catalysis, as MRI contrast agents, or in materials science.
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Synthetic Utility: The molecule's methylene bridge is acidic and can be deprotonated to form a nucleophilic carbanion for C-C bond formation. The α,β-unsaturated system can participate in Michael additions, and the carbonyl groups are susceptible to reduction or reactions with nucleophiles.
Synthetic Protocol: C-Alkylation of Acetylacetone
While specific, detailed preparations are not widely published, a logical and field-proven approach to synthesizing 5-methylhex-5-ene-2,4-dione is the C-alkylation of acetylacetone with a suitable methallyl electrophile, such as methallyl chloride.
Caption: Logical workflow for the synthesis of 5-methylhex-5-ene-2,4-dione.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suitable anhydrous solvent (e.g., THF).
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Deprotonation: Add acetylacetone (1.0 eq) to the solvent. Cool the mixture in an ice bath. Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Causality: The base is required to deprotonate the acidic methylene proton of acetylacetone, generating the nucleophilic enolate. Anhydrous conditions prevent the base from reacting with water.
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Alkylation: Once deprotonation is complete (cessation of H₂ gas evolution), add methallyl chloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining a low temperature. Allow the reaction to warm to room temperature and stir overnight. Causality: The enolate performs an Sₙ2 reaction on the electrophilic methallyl chloride to form the new C-C bond.
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Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 5-methylhex-5-ene-2,4-dione.
Potential Applications
Given its molecular architecture, 5-methylhex-5-ene-2,4-dione is a specialty chemical with significant potential in several advanced applications:
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Polymer Science: As a functional monomer, it can be used to synthesize specialty polymers with built-in metal-chelating capabilities. These polymers could be applied in areas such as heavy metal removal from water, heterogeneous catalysis, or as responsive materials where properties change upon metal binding.
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Materials and Coordination Chemistry: The molecule can be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. Its complexes with metals like europium or terbium could be investigated for luminescent properties, while complexes with transition metals may exhibit interesting catalytic or magnetic behavior.
Safety and Handling
Specific toxicological data for 5-methylhex-5-ene-2,4-dione is not available. Therefore, the compound must be handled with the standard precautions for a potentially hazardous, flammable, and irritant organic chemical.
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.
Table 3: General First Aid Measures
| Exposure Route | First Aid Procedure | Source |
|---|---|---|
| Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention. | [5] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |[6] |
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[5]
References
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LookChem. (n.d.). 5-Methylhex-5-ene-2,4-dione. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylhex-5-ene-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
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PubChem. (n.d.). CID 157706097. National Center for Biotechnology Information. Retrieved from [Link]
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Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
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Unknown. (n.d.). Safety data sheet. Retrieved from [Link]
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Unknown. (2026, January 27). Safety Data Sheet prepared to UN GHS Revision 7. Retrieved from [Link]
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MOLBASE. (n.d.). 5-methylhex-5-ene-2,4-dione. Retrieved from [Link]
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NIST. (n.d.). 5-Methylhexane-2,4-dione, keto form. NIST Chemistry WebBook. Retrieved from [Link]
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Flowcrete. (2015, March 20). Safety Data Sheet prepared to UN GHS Revision 3. Retrieved from [Link]
